molecular formula C21H19F2N7O B2690648 (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone CAS No. 1040677-90-4

(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone

Numéro de catalogue: B2690648
Numéro CAS: 1040677-90-4
Poids moléculaire: 423.428
Clé InChI: BQVBSMLVFVVYOX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone is a useful research compound. Its molecular formula is C21H19F2N7O and its molecular weight is 423.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone , commonly referred to as DFPTM , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, structure-activity relationships (SARs), mechanisms of action, and relevant case studies.

Structural Overview

DFPTM features several critical structural components:

  • Tetrazole Ring : Known for its bioisosteric properties, it can mimic carboxylic acids and participate in hydrogen bonding, enhancing biological interactions.
  • Piperazine Moiety : This structure is often associated with improved pharmacological profiles due to its ability to interact with various receptors.
  • Difluorophenyl Group : The presence of fluorine atoms can enhance lipophilicity and metabolic stability, influencing the compound's pharmacokinetics.

DFPTM's mechanism of action involves binding to specific molecular targets, which may include enzymes and receptors involved in neurological and cardiovascular pathways. The tetrazole ring and difluorophenyl group are crucial for modulating these interactions, potentially leading to significant biological effects such as anti-inflammatory or analgesic activities.

Pharmacological Effects

Research indicates that DFPTM may exhibit:

  • Anti-inflammatory Properties : Computational modeling suggests it could inhibit inflammatory pathways.
  • Analgesic Activity : Its interaction with pain receptors may provide therapeutic benefits in pain management.

Structure-Activity Relationships (SARs)

Understanding the SARs of DFPTM is essential for optimizing its biological activity. Modifications to the piperazine or tetrazole components can lead to variations in potency and selectivity. For instance, substituting different groups on the indole or altering the fluorine positions on the phenyl ring can significantly impact the compound's efficacy against specific targets.

Case Studies and Research Findings

Several studies have explored the biological activity of DFPTM and related compounds:

StudyFindings
PubMed Study (2004) Investigated similar tetrazole derivatives; found moderate antifungal activity. Suggested that structural modifications could enhance bioactivity against specific pathogens .
ResearchGate Study (2020) Examined a series of tetrazole-containing compounds, revealing that certain derivatives displayed significant cytotoxicity against cancer cell lines .
BenchChem Analysis Reported on the synthesis and biological testing of DFPTM analogs, indicating promising results in inhibiting specific enzymes linked to disease pathways .

Synthesis Methods

The synthesis of DFPTM typically involves multi-step organic reactions:

  • Formation of the Tetrazole Ring : Cyclization of an azide with a nitrile under acidic conditions.
  • Introduction of the Difluorophenyl Group : Achieved through nucleophilic aromatic substitution reactions.
  • Coupling with Piperazine : Final step involves forming a methanone linkage with the indole derivative.

Each reaction step requires optimization for yield and purity, often utilizing specific catalysts and solvents.

Applications De Recherche Scientifique

The compound (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone , identified by its CAS number 941874-99-3, has garnered interest in various scientific fields due to its potential biological activities and applications. This article explores its synthesis, biological evaluations, and potential therapeutic uses based on recent research findings.

Synthesis Techniques

  • Ugi Reaction : This method allows for the efficient synthesis of 1,5-disubstituted tetrazoles by combining isocyanides, aldehydes, and azides under mild conditions. The reaction yields high product diversity and good yields (70-94%) .
  • One-Pot Multi-Component Reactions : Recent studies have shown the effectiveness of this approach in synthesizing tetrazole derivatives with significant biological activity. The method combines various reactants in a single reaction vessel, simplifying the synthesis process .

Anticancer Activity

Research has demonstrated that the synthesized tetrazole derivatives exhibit promising anticancer properties. In vitro studies have evaluated their effectiveness against various cancer cell lines:

  • Epidermoid Carcinoma (A431) : Compound 4c showed an IC50 value of 44.77 ppm, indicating potent cytotoxicity.
  • Colon Cancer (HCT116) : The same compound exhibited an IC50 value of 201.45 ppm, suggesting moderate activity compared to standard treatments like doxorubicin .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated:

  • Bacterial Activity : Compounds were tested against Klebsiella pneumoniae and Staphylococcus aureus. Notably, compound 4a demonstrated significant antibacterial activity at concentrations as low as 6.25 mg/mL against K. pneumoniae and 1.56 mg/mL against S. aureus.
  • Fungal Activity : Against Candida albicans, compound 4c exhibited effective antifungal activity at a concentration of 12.5 mg/mL, while others showed weaker effects .

Structure-Activity Relationship (SAR)

The presence of the tetrazole moiety in conjunction with piperazine and indole rings appears to enhance biological activity. Molecular docking studies have indicated favorable interactions with target proteins, such as CSNK2A1, which could be pivotal in developing new therapeutic agents .

Computational Studies

Computational analysis using Density Functional Theory (DFT) has provided insights into the electronic properties of these compounds. Parameters such as HOMO-LUMO energy gaps indicate potential reactivity and stability profiles that are crucial for drug design .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related tetrazole compounds:

StudySynthesis MethodBiological ActivityFindings
Ugi ReactionAnticancerHigh yields and diverse structures
One-Pot ReactionAntimicrobialEffective against Gram-positive bacteria
DFT AnalysisComputationalInsights into electronic properties

These findings underscore the versatility of tetrazole derivatives in medicinal chemistry.

Propriétés

IUPAC Name

[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(1H-indol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N7O/c22-17-6-5-14(11-18(17)23)30-20(25-26-27-30)13-28-7-9-29(10-8-28)21(31)16-12-24-19-4-2-1-3-15(16)19/h1-6,11-12,24H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVBSMLVFVVYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.